2-(4-Ethylphenyl)-1-methylindole
Description
2-(4-Ethylphenyl)-1-methylindole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a methyl group at the 1-position and a 4-ethylphenyl group at the 2-position
Properties
Molecular Formula |
C17H17N |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17N/c1-3-13-8-10-14(11-9-13)17-12-15-6-4-5-7-16(15)18(17)2/h4-12H,3H2,1-2H3 |
InChI Key |
JVVLLQDUQPCWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the indole structure using an acid catalyst. Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 4-ethylphenylboronic acid and 1-methylindole .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-1-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles with different functional groups .
Scientific Research Applications
2-(4-Ethylphenyl)-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the ethyl group on the phenyl ring.
1-Methylindole: Lacks the 4-ethylphenyl group.
4-Ethylphenylindole: Lacks the methyl group at the 1-position
Uniqueness
2-(4-Ethylphenyl)-1-methylindole is unique due to the presence of both the 4-ethylphenyl group and the 1-methyl group, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
